molecular formula C14H10BrNO2 B2845064 5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 728011-10-7

5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2845064
CAS No.: 728011-10-7
M. Wt: 304.143
InChI Key: NAYNCZOJDWVGEP-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5th position, a hydroxyl group at the 3rd position, and a phenyl group attached to the indole core, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Hydroxylation: The hydroxyl group at the 3rd position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Phenylation: The phenyl group can be attached via a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-bromo-3-oxo-3-phenyl-1,3-dihydro-2H-indol-2-one.

    Reduction: Formation of 5-bromo-3-hydroxy-3-phenylindole.

    Substitution: Formation of 5-substituted-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one derivatives.

Scientific Research Applications

5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom, which may affect its biological activity.

    5-bromo-1,3-dihydro-2H-indol-2-one: Lacks the hydroxyl and phenyl groups, leading to different chemical properties.

    5-bromo-3-phenyl-1,3-dihydro-2H-indol-2-one: Lacks the hydroxyl group, which may influence its reactivity and interactions.

Uniqueness

The presence of both the bromine and hydroxyl groups in 5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one makes it unique compared to other indole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-bromo-3-hydroxy-3-phenyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c15-10-6-7-12-11(8-10)14(18,13(17)16-12)9-4-2-1-3-5-9/h1-8,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYNCZOJDWVGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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